S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

Catalog No.
S968778
CAS No.
356590-07-3
M.F
C24H16OS
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl]...

CAS Number

356590-07-3

Product Name

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

IUPAC Name

S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] ethanethioate

Molecular Formula

C24H16OS

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3

InChI Key

ZWLJTQTZLWBSFY-UHFFFAOYSA-N

SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate (CAS 356590-07-3), commonly known as OPE3 monothioacetate, is a prototypical rigid-rod oligo(phenylene ethynylene) molecular wire [1]. It is extensively procured for molecular electronics, specifically for fabricating highly ordered self-assembled monolayers (SAMs) on noble metal electrodes [2]. The thioacetate moiety acts as a crucial protecting group, ensuring bench stability against oxidation while allowing in situ deprotection for robust Au-S covalent bonding [3]. Its fully conjugated π-system supports efficient non-resonant electron tunneling across nanometer-scale gaps, making it a foundational benchmark for molecular junction research [4].

Substituting this monothiolated OPE3 with its dithiolated analog (diSAc-OPE3) often results in molecules lying flat or forming bridged, multi-layer defects rather than a vertically aligned SAM, severely disrupting top-contact deposition [1]. Furthermore, substituting the thioacetate-protected form with an unprotected free thiol (OPE3-SH) leads to rapid oxidative dimerization into insoluble disulfides during storage, compromising precursor purity and junction reproducibility [2]. Finally, replacing the conjugated OPE backbone with aliphatic alkanethiols of similar length drastically reduces electron transmission due to the lack of a delocalized π-system, rendering them unsuitable for high-conductance molecular junctions [3].

Superior Electron Transport Efficiency via Low Tunneling Decay

The fully conjugated rigid-rod structure of OPE3 monothioacetate provides highly efficient charge transport across nanogaps compared to aliphatic chains. Experimental measurements in large-area and single-molecule junctions demonstrate that OPE backbones exhibit a tunneling decay constant (β) of approximately 0.23 Å⁻¹ [1]. In contrast, non-conjugated alkanethiols of comparable length exhibit a much steeper decay constant of β ≈ 0.8–1.0 Å⁻¹ [2]. This difference results in orders of magnitude higher conductance for the OPE3 wire at junction lengths of ~2 nm.

Evidence DimensionTunneling decay constant (β)
Target Compound Dataβ ≈ 0.23 Å⁻¹
Comparator Or BaselineAlkanethiols (β ≈ 0.8–1.0 Å⁻¹)
Quantified Difference>3-fold reduction in decay constant, yielding exponentially higher conductance
ConditionsSingle-molecule break junctions and large-area EGaIn junctions

Allows buyers to achieve high-conductance molecular wires over nanometer-scale gaps where aliphatic chains act as strong insulators.

Enforced Vertical Alignment in Self-Assembled Monolayers

For bottom-up device fabrication, the orientation of the molecular wire is critical. OPE3 monothioacetate strictly forms single-point Au-S anchors upon deprotection, yielding highly ordered, vertically aligned SAMs with a defined tilt angle (typically ~33° from the surface normal) and a (√3 × √3)R30° lattice structure [1]. Conversely, symmetric dithiols (diSAc-OPE3) exhibit a high propensity for 'lying down' configurations or looping (both ends binding to the substrate), which reduces the effective SAM thickness and introduces structural defects [2].

Evidence DimensionMonolayer vertical alignment and lattice order
Target Compound DataHighly ordered (√3 × √3)R30° lattice with ~33° tilt angle
Comparator Or BaselineOPE3 dithioacetate (diSAc-OPE3)
Quantified DifferenceMonothiols enforce strict verticality, whereas dithiols suffer from high fractions of multi-point binding and horizontal looping defects.
ConditionsSAM formation on Au(111) substrates analyzed via STM and ellipsometry

Essential for fabricating uniform, defect-free bottom-up molecular electronic devices without short-circuits during top-electrode deposition.

Bench Stability and Prevention of Oxidative Dimerization

The procurement of conjugated thiols is often complicated by their chemical instability. Unprotected OPE3 free thiols rapidly undergo oxidative dimerization to form insoluble disulfides under ambient conditions, often degrading within days [1]. The thioacetate-protected OPE3 (CAS 356590-07-3) prevents this degradation, maintaining >95% monomeric purity during extended storage [2]. The active thiolate can then be generated exactly when needed via in situ deprotection using mild bases like DBU or ammonium hydroxide during SAM incubation.

Evidence DimensionBench stability and monomeric purity
Target Compound DataBench-stable (>95% purity maintained) prior to in situ deprotection
Comparator Or BaselineUnprotected OPE3 free thiol
Quantified DifferenceComplete prevention of rapid oxidative disulfide formation that degrades free thiols within days.
ConditionsAmbient laboratory storage and standard solution-phase SAM incubation

Prevents costly precursor spoilage and ensures reproducible monolayer coverage by eliminating disulfide impurities in the deposition bath.

Elimination of Top-Contact Dipole Artifacts in Large-Area Junctions

In large-area top-contact measurements (e.g., using EGaIn), the nature of the top interface dictates junction behavior. OPE3 monothioacetate forms an asymmetric Au-S-Molecule//EGaIn junction where the top interface is a bare phenyl ring interacting via van der Waals forces [1]. When using dithiolated diSAc-OPE3, the unreacted top thioacetate group introduces a strong local dipole that artificially increases the normalized differential conductance (NDC) and alters the surface interaction parameter (α) [2]. The monothiol thus provides a cleaner baseline for measuring intrinsic molecular transport.

Evidence DimensionTop-contact interface interaction
Target Compound DataBare phenyl top-contact (pure van der Waals interaction)
Comparator Or BaselinediSAc-OPE3 (unreacted top SAc group)
Quantified DifferenceElimination of the SAc//EGaIn dipole interaction artifact, providing a true measure of the conjugated backbone's intrinsic conductance.
ConditionsEGaIn (eutectic gallium-indium) top-contact large-area molecular junctions

Enables researchers to isolate the intrinsic transport properties of the OPE backbone without confounding electronic effects from a residual top-contact protecting group.

Fabrication of Benchmark Molecular Electronic Junctions

Due to its well-defined tunneling decay constant (β ≈ 0.23 Å⁻¹) and rigid-rod structure, OPE3 monothioacetate is universally procured as the standard benchmark molecule for calibrating new single-molecule break junction (MCBJ/STM-BJ) setups and large-area EGaIn testbeds [1].

Defect-Free Self-Assembled Monolayer (SAM) Deposition

The monothiol nature of this compound prevents the 'lying down' or looping defects common with dithiols. It is the optimal precursor for generating highly ordered, vertically aligned (√3 × √3)R30° SAMs on Au(111) surfaces for surface science and nanofabrication [2].

Asymmetric Interface Studies in Top-Contact Devices

By presenting a bare phenyl ring at the top interface, this molecule is specifically selected over dithiols to study pure van der Waals top-contacts (e.g., with graphene, carbon nanotubes, or EGaIn), eliminating dipole artifacts caused by unreacted protecting groups [3].

Long-Term Storage Precursor for Thiolate Functionalization

The thioacetate protection strategy makes this compound the preferred choice for industrial or core-facility procurement where the material must be stored for months without oxidative dimerization, allowing on-demand in situ deprotection for functionalizing gold nanoparticles or planar electrodes [4].

XLogP3

6.3

Wikipedia

S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate

Dates

Last modified: 04-14-2024

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